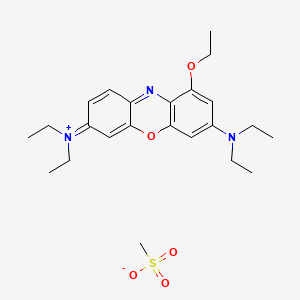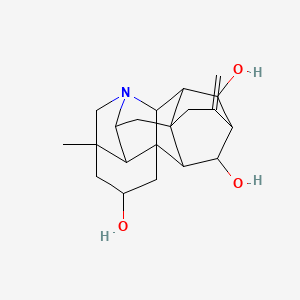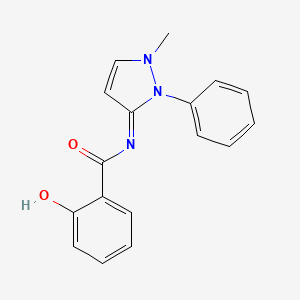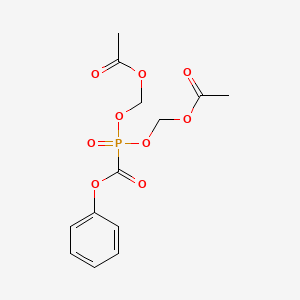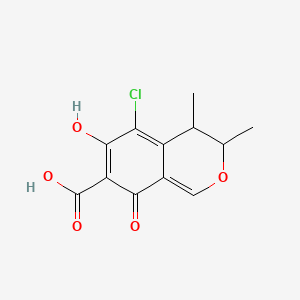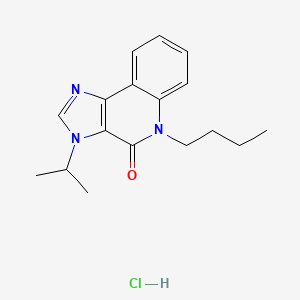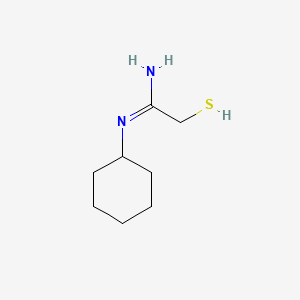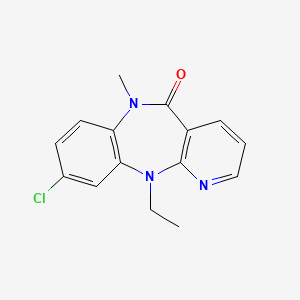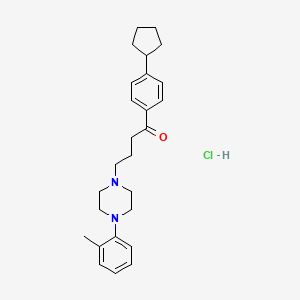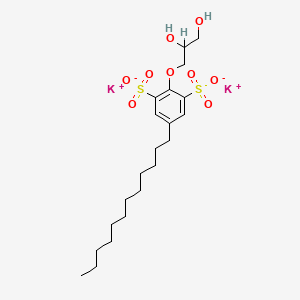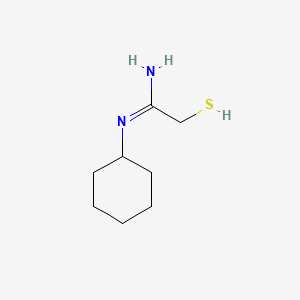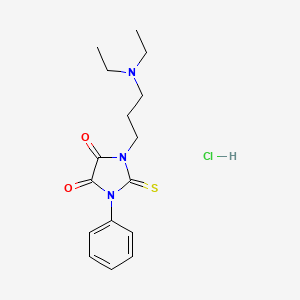
4,5-Imidazolidinedione, 1-(3-(diethylamino)propyl)-3-phenyl-2-thioxo-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Imidazolidinedione, 1-(3-(diethylamino)propyl)-3-phenyl-2-thioxo-, monohydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Métodos De Preparación
The synthesis of 4,5-Imidazolidinedione, 1-(3-(diethylamino)propyl)-3-phenyl-2-thioxo-, monohydrochloride typically involves the condensation of thioureas with oxalyl chloride. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: Research has indicated its potential use as an anticancer and anticonvulsant drug.
Industry: It is used in the production of dyes, fungicides, and biocides
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
4,5-Imidazolidinedione, 1-(3-(diethylamino)propyl)-3-phenyl-2-thioxo-, monohydrochloride is unique due to its specific structure and the presence of both sulfur and nitrogen atoms. Similar compounds include:
2-thioxo-4,5-imidazolidinedione: Known for its antiviral and anticancer properties.
2,4,5-imidazolidinetrione: Studied for its anticonvulsant activity.
1,3-disubstituted 2-thioxo-4,5-imidazolidinediones: These compounds have shown a broad range of pharmacological properties, including antimicrobial and anticancer activities
This compound’s unique structure and diverse biological activities make it a valuable subject for further research and development in various scientific fields.
Propiedades
Número CAS |
132412-00-1 |
|---|---|
Fórmula molecular |
C16H22ClN3O2S |
Peso molecular |
355.9 g/mol |
Nombre IUPAC |
1-[3-(diethylamino)propyl]-3-phenyl-2-sulfanylideneimidazolidine-4,5-dione;hydrochloride |
InChI |
InChI=1S/C16H21N3O2S.ClH/c1-3-17(4-2)11-8-12-18-14(20)15(21)19(16(18)22)13-9-6-5-7-10-13;/h5-7,9-10H,3-4,8,11-12H2,1-2H3;1H |
Clave InChI |
HRPRAIOXJIOUIA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCN1C(=O)C(=O)N(C1=S)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



